molecular formula C18H21NOS B5649709 2-(cyclohexylthio)-N-2-naphthylacetamide

2-(cyclohexylthio)-N-2-naphthylacetamide

Cat. No.: B5649709
M. Wt: 299.4 g/mol
InChI Key: XSLKHBOYYTUARO-UHFFFAOYSA-N
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Description

2-(Cyclohexylthio)-N-2-naphthylacetamide is a synthetic organic compound featuring a naphthylacetamide core substituted with a cyclohexylthio group. Its design parallels compounds like N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () and N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (), which exhibit bioactivity influenced by their substituents .

Properties

IUPAC Name

2-cyclohexylsulfanyl-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c20-18(13-21-17-8-2-1-3-9-17)19-16-11-10-14-6-4-5-7-15(14)12-16/h4-7,10-12,17H,1-3,8-9,13H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKHBOYYTUARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(cyclohexylthio)-N-2-naphthylacetamide with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and biological activity.

Substituent Effects on Bioactivity

  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): This compound replaces the cyclohexylthio group with a morpholinoethyl-naphthoxy moiety. Its cytotoxicity against HeLa cells (IC₅₀ ~3.16 µM/mL) rivals cisplatin, attributed to the naphthoxy group’s aromatic interactions and the morpholine’s solubility-enhancing properties .
  • N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (): Here, a dichlorophenoxy group replaces the naphthylacetamide core. The chlorine atoms enhance electron-withdrawing effects and hydrogen-bonding capacity, leading to crystalline networks via N–H⋯O interactions . The target compound’s naphthyl group may favor stronger π-π stacking but lacks halogen-mediated polarity.

Structural Analogues with Thioether Linkages

  • 2-{[1-(4-Bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide (): This analogue substitutes the cyclohexyl group with a pyrrolidinone-bromophenyl moiety. The cyclohexylthio group in the target compound offers conformational flexibility (chair conformation) and hydrophobicity, which may improve passive diffusion across biological membranes.

Impact of Aromatic Systems

  • The naphthyl group in the target compound provides extended conjugation, likely enhancing binding to hydrophobic pockets in biological targets .

Physicochemical and Crystallographic Properties

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Weight Key Substituents Solubility* Bioactivity (if reported)
This compound ~341.5 g/mol† Cyclohexylthio, naphthyl Low (predicted) Not reported
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide ~342.4 g/mol Morpholinoethyl, naphthoxy Moderate (polar group) Cytotoxic (IC₅₀ ~3.16 µM/mL)
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide ~326.2 g/mol Dichlorophenoxy, cyclohexyl Low (crystalline) Structural protein interactions
2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide ~350.5 g/mol Phenyl, cyclohexyl Very low Not reported

*Solubility inferred from substituent polarity. †Calculated based on molecular formula C₁₉H₂₃NOS.

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